REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7]C(=O)C(C)(C)C.[F:14][C:15]([F:24])([F:23])[CH:16]1[CH2:21][CH2:20][C:19](=O)[CH2:18][CH2:17]1.C(Cl)Cl>C(Cl)Cl.CO>[F:14][C:15]([F:24])([F:23])[CH:16]1[CH2:21][CH2:20][C:19]([C:3]2[C:2]([NH2:7])=[N:1][CH:6]=[CH:5][CH:4]=2)=[CH:18][CH2:17]1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
CH2Cl2 MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)NC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1CCC(CC1)=O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared in analogy to example 262 step a-b),
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1CC=C(CC1)C=1C(=NC=CC1)N)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |